Methyl 1-benzylaziridine-2-carboxylate
Overview
Description
Methyl 1-benzylaziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-benzylaziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The final step involves esterification to obtain the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Electrophilic Additions: The compound can react with electrophiles, resulting in the addition of various functional groups to the aziridine ring.
Cycloadditions: It can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, methanol, thiophenol.
Electrophiles: Alkyl halides, acyl chlorides.
Cycloaddition Reagents: Dienes, azides.
Major Products:
Substituted Amines: Formed from nucleophilic ring-opening reactions.
Functionalized Aziridines: Resulting from electrophilic additions.
Cycloadducts: Produced through cycloaddition reactions.
Scientific Research Applications
Methyl 1-benzylaziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-benzylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles and electrophiles. The aziridine ring can be opened or functionalized, leading to the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the final products .
Comparison with Similar Compounds
Methyl aziridine-2-carboxylate: Lacks the benzyl group, making it less reactive.
Benzylaziridine: Does not have the ester functionality, limiting its applications in esterification reactions.
Uniqueness: Methyl 1-benzylaziridine-2-carboxylate is unique due to the presence of both the benzyl and ester groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 1-benzylaziridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIVBBBSVOOSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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